molecular formula C15H17FO3 B14803519 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14803519
M. Wt: 264.29 g/mol
InChI Key: MURAMTHKCXDASC-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the alkylation of 4-fluorophenylacetonitrile with a suitable alkylating agent, followed by hydrolysis and subsequent cyclization. One common method involves the reaction of 4-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride. The resulting intermediate is then hydrolyzed using potassium hydroxide in ethylene glycol to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the 4-fluorophenyl group and the cyclohexane ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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